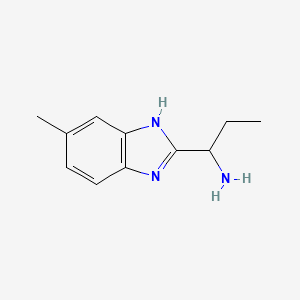

1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine

Description

Properties

IUPAC Name |

1-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-3-8(12)11-13-9-5-4-7(2)6-10(9)14-11/h4-6,8H,3,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUIXCLRTQDOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=C(N1)C=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656079 | |

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-85-2 | |

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of 5-Methylbenzimidazole Core

- Starting from methyl o-phenylenediamine, cyclize with formic acid or similar reagents under reflux to form 5-methylbenzimidazole.

Step 2: Introduction of Propan-1-amine Side Chain

- React the 5-methylbenzimidazole with 3-chloropropan-1-amine in the presence of a base (e.g., potassium carbonate) in ethanol or DMF under reflux.

- This nucleophilic substitution introduces the propan-1-amine group at the 2-position.

Step 3: Purification and Characterization

- Recrystallization from ethanol or benzene.

- Confirm structure via NMR, IR, and mass spectrometry.

- Similar protocols have yielded compounds with high purity and biological activity, with yields around 60-70% under optimized conditions.

Data Tables Summarizing Preparation Conditions

| Step | Reagents & Solvents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl o-phenylenediamine, formic acid | Reflux, 4-6 hrs | 80 | Cyclization to 5-methylbenzimidazole |

| 2 | 3-Chloropropan-1-amine, K₂CO₃, ethanol | Reflux, 12-24 hrs | 65 | Nucleophilic substitution at 2-position |

| 3 | Purification via recrystallization | Room temp | — | Confirmed by NMR, IR |

Research Findings and Notes

- The alkylation of benzimidazole derivatives is highly sensitive to reaction conditions, with bases like K₂CO₃ and solvents such as acetonitrile or ethanol providing optimal yields.

- Multi-step synthesis involving cyclization, methylation, and nucleophilic substitution offers a versatile route to the target compound.

- The use of phosphorus oxychloride (POCl₃) in ring activation can facilitate subsequent functionalization.

- The synthesis pathways are adaptable, allowing for modifications to optimize yield, purity, and functional group compatibility.

Chemical Reactions Analysis

1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine has garnered attention for its potential as a therapeutic agent. Research indicates that benzimidazole derivatives exhibit antimicrobial, antiviral, and anticancer properties. Specifically, this compound has been investigated for its ability to inhibit various biological targets, including enzymes and receptors involved in disease processes.

Antiviral Activity

Recent studies have shown that compounds similar to this compound can inhibit RNA polymerase II, an essential enzyme for viral replication. This suggests potential applications in developing antiviral therapies against RNA viruses.

Anti-inflammatory Effects

Some derivatives have demonstrated the ability to inhibit inflammatory pathways by blocking specific enzymes involved in inflammatory responses. This property highlights their utility in treating inflammatory diseases and conditions related to chronic inflammation.

Biological Studies

Biological Interaction Probes

The compound serves as a valuable probe in biological studies aimed at understanding the interactions of benzimidazole derivatives with various biological targets. Its structural characteristics allow it to engage with multiple receptors and enzymes, making it a subject of extensive research in pharmacology.

Material Science

Development of Novel Materials

In material science, this compound is explored for its potential use in developing organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of benzimidazole derivatives make them suitable candidates for these applications.

Industrial Applications

Synthesis of Complex Molecules

This compound is utilized as an intermediate in the synthesis of other complex molecules and pharmaceuticals. Its chemical reactivity allows for various transformations that can lead to the production of valuable chemical entities used in drug development and agrochemicals.

Case Studies

Several case studies have investigated the pharmacological properties of benzimidazole derivatives:

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Compounds similar to this compound exhibit efficacy against RNA viruses by inhibiting RNA polymerase II. |

| Anti-inflammatory Effects | Derivatives have been reported to inhibit specific enzymes involved in inflammatory pathways, showcasing their potential in treating inflammatory diseases. |

Research Findings

Recent literature emphasizes the diverse biological activity of benzimidazole derivatives. The compound's molecular structure contributes to its interaction with various biological targets, making it a promising candidate for further research in medicinal chemistry and related fields.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring structure allows for strong binding interactions with these targets, leading to inhibition or modulation of their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Substituent Effects on the Benzimidazole Core

- 5-Methyl vs. 5-Methoxy ( vs. In contrast, the methoxy group in the analog (C₁₁H₁₅N₃O) introduces polarity, which may affect solubility and binding interactions .

Unsubstituted vs. Substituted Benzimidazole ( vs. 18):

Compounds lacking methyl/methoxy substituents (e.g., compounds 19 and 21) exhibit lower steric hindrance, facilitating interactions in catalytic or receptor-binding applications .

Side Chain Modifications

Straight vs. Branched Chains ( vs. 16):

The branched 2-methylpropan-1-amine in introduces steric bulk, which may reduce conformational flexibility compared to the straight-chain propan-1-amine in the target compound. This difference could influence binding specificity in biological targets .Functional Group Additions (): The 3-(methylthio)propan-1-amine group in B3 (C₁₁H₁₅N₃S) enhances electron-donating capacity, improving corrosion inhibition efficiency on carbon steel compared to B2 (3-methylbutan-1-amine). Quantum chemical studies correlate this with higher adsorption energy on metal surfaces .

Biological Activity

1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine is a benzimidazole derivative noted for its diverse biological activities. This compound, with the molecular formula C12H17N3 and a molecular weight of 203.29 g/mol, features a benzimidazole ring known for its therapeutic potential across various medical fields. The structural characteristics of this compound allow it to interact with multiple biological targets, making it a subject of extensive research in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves reactions characteristic of benzimidazole derivatives. Common methods include:

- N-Alkylation Reactions : Utilizing ketonic Mannich bases to modify the benzimidazole structure, enhancing its biological properties .

- Reactions with Amines : The compound can be synthesized by reacting o-phenylenediamine with glycine or other amines under specific conditions.

Biological Activities

The biological activities of this compound are extensive, as highlighted in recent studies:

Antimicrobial Properties

Benzimidazole derivatives, including this compound, exhibit significant antimicrobial effects. They have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Cytotoxic Effects

Research indicates that this compound demonstrates cytotoxicity against cancer cell lines. This suggests its potential as an anticancer agent. A study showed that derivatives with methyl groups enhance the viability reduction in cancer cells compared to non-methylated analogs .

The electron-rich nature of the benzimidazole ring facilitates interactions with enzymes and receptors through non-covalent bonding. For instance, certain substituted benzimidazoles have been found to inhibit ergosterol biosynthesis in fungi at low concentrations, indicating their potential as antifungal agents .

Case Studies

Several case studies have explored the pharmacological properties of benzimidazole derivatives:

- Antiviral Activity : Compounds similar to this compound have shown efficacy against RNA viruses by inhibiting RNA polymerase II, which is crucial for viral replication .

- Anti-inflammatory Effects : Some derivatives have been reported to inhibit inflammatory pathways by blocking specific enzymes involved in inflammatory responses, showcasing their utility in treating inflammatory diseases .

Research Findings

Recent literature has documented various findings related to the biological activity of benzimidazole derivatives:

Q & A

Q. What are the optimal synthetic routes for 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzimidazole derivatives typically involves cyclization or condensation reactions. For example, analogous compounds are synthesized via the reaction of substituted aldehydes with amines under acidic conditions, using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) to facilitate cyclization . Key parameters for optimization include:

- Catalyst selection : Lewis acids (e.g., POCl₃) enhance reaction efficiency.

- Temperature control : Elevated temperatures (~120°C) improve cyclization yields.

- Purification : Column chromatography or recrystallization ensures purity.

Refer to protocols for related benzimidazoles, such as the use of FT-IR and NMR to monitor intermediate formation .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer: A combination of techniques is critical:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., aromatic protons at δ 7.0–8.0 ppm for benzimidazole rings) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- X-ray crystallography : For crystalline derivatives, SHELX software refines structural parameters (bond angles, torsion angles) to validate geometry .

- FT-IR : Peaks near 1600 cm⁻¹ confirm C=N stretching in the benzimidazole core .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: While Safety Data Sheets (SDS) for structurally similar compounds indicate low acute toxicity , general precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at room temperature, away from oxidizers.

For related benzimidazoles with irritant properties, follow protocols for skin/eye contact (e.g., rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

Methodological Answer:

- Molecular docking : Use software like AutoDock to simulate binding affinity with target proteins (e.g., enzymes or receptors). Validate docking poses with X-ray crystallographic data from analogous compounds .

- QSAR analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity. Cross-reference with bioassay data from indole/benzimidazole derivatives showing cholinesterase or monoamine oxidase inhibition .

- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What strategies resolve contradictions in spectral or crystallographic data?

Methodological Answer:

- Cross-validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA software).

- Redetermination : Re-crystallize the compound and re-run X-ray diffraction. SHELXL refinement can resolve discrepancies in bond lengths/angles .

- Alternative techniques : Use 2D NMR (COSY, HSQC) to clarify ambiguous proton assignments .

Q. How is the compound’s bioactivity assessed in preclinical models?

Methodological Answer:

- In vitro assays : Test inhibition of enzymes (e.g., acetylcholinesterase) via Ellman’s method .

- Cell-based studies : Evaluate cytotoxicity using MTT assays in cancer or neuronal cell lines.

- In vivo models : Administer the compound in rodent models to assess pharmacokinetics (e.g., bioavailability via LC-MS/MS) and behavioral outcomes (e.g., cognitive tests for neuroactive compounds) .

Q. What synthetic modifications enhance selectivity for target receptors?

Methodological Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -Br, -NO₂) to the benzimidazole ring to modulate binding affinity.

- Side-chain optimization : Replace the propan-1-amine moiety with bulkier groups (e.g., adamantyl derivatives) to improve steric complementarity with receptor pockets .

- Chiral resolution : Use chiral HPLC to isolate enantiomers and compare their activity, as seen in studies of (S)-configured amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.